molecular formula C25H19ClO6 B12196940 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12196940
M. Wt: 450.9 g/mol
InChI Key: ZIVVJWKINPHRON-RMORIDSASA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Benzodioxin Moiety: The benzodioxin moiety can be introduced via a condensation reaction between a chlorinated benzodioxin derivative and the benzofuran core.

    Methoxybenzyl Ether Formation: The methoxybenzyl ether group is typically introduced through an etherification reaction using a methoxybenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the methoxybenzyl ether group.

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one: Contains a hydroxyl group instead of the methoxybenzyl ether group.

Uniqueness

The presence of the methoxybenzyl ether group in (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its class.

Properties

Molecular Formula

C25H19ClO6

Molecular Weight

450.9 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H19ClO6/c1-28-19-4-2-15(3-5-19)12-30-20-6-7-21-22(11-20)32-23(24(21)27)10-16-8-18(26)9-17-13-29-14-31-25(16)17/h2-11H,12-14H2,1H3/b23-10-

InChI Key

ZIVVJWKINPHRON-RMORIDSASA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

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